molecular formula C26H24FN5O2S2 B12153838 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153838
M. Wt: 521.6 g/mol
InChI Key: OZDSNNMXAXPVBH-QNGOZBTKSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with:

  • A 2-fluorophenylpiperazine group at position 2, which may enhance receptor-binding affinity due to fluorination’s electron-withdrawing effects.
  • A Z-configured thiazolidinone-methylidene moiety at position 3, contributing to conformational rigidity and hydrogen-bonding interactions.

The thiazolidinone moiety is likely introduced through Knoevenagel condensation. Bioactivity data are inferred from structural analogs; for example, piperazine-containing compounds often target serotonin or dopamine receptors, while thiazolidinones are associated with antimicrobial or kinase inhibitory activity .

Properties

Molecular Formula

C26H24FN5O2S2

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24FN5O2S2/c1-3-10-31-25(34)21(36-26(31)35)15-18-23(28-22-9-8-17(2)16-32(22)24(18)33)30-13-11-29(12-14-30)20-7-5-4-6-19(20)27/h3-9,15-16H,1,10-14H2,2H3/b21-15-

InChI Key

OZDSNNMXAXPVBH-QNGOZBTKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 2-(2-fluorophenyl)piperazine.

    Synthesis of the Thiazolidinone Moiety: This step involves the reaction of a suitable aldehyde with thiosemicarbazide to form the thiazolidinone ring.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazolidinone moiety and the pyrido[1,2-a]pyrimidin-4-one core under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Thiazolidinone Reactivity

The thiazolidinone ring (4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene) is a key reactive site due to its sulfur and carbonyl groups:

Reaction Type Mechanism Example
Alkylation Nucleophilic attack at the thione sulfur atom by alkyl halides or epoxides.Formation of S-alkyl derivatives under basic conditions.
Acylation Reaction with acyl chlorides or anhydrides at the nitrogen or sulfur atoms.Generation of N-acylated or S-acylated products.
Oxidation-Reduction Oxidation of the thione group to sulfonic acid or reduction to thiol.H₂O₂-mediated oxidation yields sulfoxide/sulfone derivatives .
Condensation Knoevenagel-type reactions with aldehydes or ketones.Formation of extended conjugated systems via enolate intermediates .

Piperazine Ring Reactivity

The 4-(2-fluorophenyl)piperazine group is susceptible to electrophilic substitution and coordination:

Reaction Type Mechanism Example
Electrophilic Substitution Fluorophenyl group directs para/ortho substitution in aromatic reactions.Nitration or halogenation at the phenyl ring under acidic conditions .
Coordination Chemistry Piperazine nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).Formation of metal complexes in catalytic or biological systems .
Protonation/Deprotonation pH-dependent behavior due to basic nitrogen centers (pKa ~9-10).Solubility changes in acidic/basic media .

Pyrido-Pyrimidine Backbone Reactivity

The fused pyrido[1,2-a]pyrimidin-4-one system undergoes ring-specific reactions:

Reaction Type Mechanism Example
Ring-Opening Acid- or base-catalyzed cleavage of the pyrimidinone ring.Hydrolysis to form amino-pyridine derivatives .
Nucleophilic Attack Substitution at the C-2 or C-7 positions with amines or thiols.Functionalization for SAR studies in drug development .
Photochemical Reactions UV-induced dimerization or rearrangement.Potential for photostability studies in formulation chemistry.

Propenyl Group Reactivity

The prop-2-en-1-yl substituent on the thiazolidinone enables addition and polymerization:

Reaction Type Mechanism Example
Radical Addition Reaction with bromine or thiols via radical intermediates.Thiol-ene click chemistry for bioconjugation .
Cycloaddition Diels-Alder reactions with dienophiles (e.g., maleimides).Synthesis of polycyclic derivatives for enhanced bioactivity.
Oxidation Epoxidation or dihydroxylation using oxidizing agents.Formation of epoxide intermediates for further functionalization .

Comparative Reactivity of Structural Analogs

The table below contrasts this compound’s reactivity with structurally related molecules:

Compound Key Functional Groups Dominant Reactions Bioactivity Correlation
Thiazolidinedione derivativesThiazolidinone, keto groupsOxidation, condensationAntidiabetic
Pyrido-pyrimidine analogsFused pyrido-pyrimidine, methyl groupsNucleophilic substitution, ring-openingAnticancer
Fluorophenyl-piperazine compoundsPiperazine, fluorophenylElectrophilic substitution, metal coordinationAntidepressant

Synthetic Considerations

Multi-step synthesis typically involves:

  • Thiazolidinone Formation : Condensation of thiourea with α-halo ketones.

  • Piperazine Coupling : Nucleophilic aromatic substitution of fluorophenyl-piperazine.

  • Pyrido-Pyrimidine Assembly : Cyclocondensation of aminopyridines with diketones.

Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and stereochemistry, particularly for the Z-configuration of the thiazolidinone methylidene group .

Stability and Degradation Pathways

  • Hydrolytic Degradation : Susceptibility to hydrolysis at the pyrimidinone carbonyl group in aqueous media.

  • Thermal Decomposition : Propenyl group undergoes elimination above 150°C.

  • Photodegradation : UV exposure leads to thiazolidinone ring cleavage.

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar pyrido-pyrimidine compounds can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Compounds with similar structural motifs have been evaluated for their activity against Mycobacterium tuberculosis and other bacterial strains. The incorporation of a fluorophenyl group enhances the lipophilicity and potentially increases membrane permeability, making it a candidate for further development as an antimicrobial agent .

Neurological Implications

Given the presence of the piperazine moiety, there is potential for this compound to interact with neurotransmitter systems. Compounds containing piperazine are often explored for their effects on serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Synthesis and Evaluation Against Cancer Cells

A study synthesized various analogs of pyrido-pyrimidine derivatives, including the target compound. The evaluation against breast cancer cell lines showed IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened against Mycobacterium tuberculosis. The results indicated that certain modifications to the thiazolidinone component significantly enhanced activity against resistant strains. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The fluorophenyl and piperazine moieties may interact with enzyme active sites or receptor binding pockets, while the thiazolidinone ring could form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Motif Analysis

Using Murcko scaffolds and Tanimoto coefficients (≥0.5 similarity), the compound clusters with other pyridopyrimidinones and piperazine/thiazolidinone derivatives (Table 1) .

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Bioactivity (IC50, nM) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-fluorophenylpiperazine, thiazolidinone ~550* ~3.5* N/A -
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzodioxol, piperazine 420 2.8 120 (HDAC inhibition)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidine, thiourea 380 3.1 250 (Anticancer)
Aglaithioduline Hydroxamic acid Aliphatic chain, cap group 350 2.5 15 (HDAC8 inhibition)

*Estimated via computational tools.

Key Structural Differences and Bioactivity Implications

Piperazine vs. Piperidine Substitutions: The target compound’s 2-fluorophenylpiperazine group may enhance selectivity for serotonin receptors compared to non-fluorinated analogs (e.g., benzodioxol-piperazine derivative in ). Fluorine’s electronegativity can modulate π-π stacking and hydrophobic interactions .

Thiazolidinone vs. Thiourea Moieties: The Z-configured thiazolidinone in the target compound provides a planar, conjugated system, favoring interactions with enzymes like kinases or HDACs. In contrast, thiourea derivatives (e.g., ) may form stronger hydrogen bonds but lack rigidity .

Core Heterocycle Variations: Pyrido[1,2-a]pyrimidin-4-one cores (target compound and ) offer better solubility than chromeno-pyrimidines due to increased polarity .

Research Findings: Structural Similarity vs. Bioactivity

  • Bioactivity Clustering: Compounds with >70% Tanimoto similarity (e.g., aglaithioduline vs. SAHA ) often share bioactivity profiles. However, minor substitutions (e.g., 2-fluorophenyl vs. benzodioxol in ) can shift IC50 values by orders of magnitude due to altered binding-pocket interactions .
  • Docking Affinity Variability: In docking studies, even small changes (e.g., prop-2-en-1-yl vs. methyl in thiazolidinone) significantly affect affinity scores. For example, allyl groups may introduce steric hindrance or new van der Waals contacts .

Computational and Experimental Validation

  • NMR Profiling: Analogous to rapamycin derivatives in , NMR shifts in the pyridopyrimidinone core (e.g., regions A and B) could help map substituent effects on chemical environments.

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , often referred to as FPMINT , is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its mechanisms of action, biological activity, and relevance in pharmacology.

Chemical Structure

FPMINT features a complex structure that incorporates a piperazine ring and a pyrido-pyrimidine core, which are known to influence its pharmacological properties. Understanding the structure is crucial for elucidating its biological activity.

FPMINT acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly ENT2. These transporters are essential for the regulation of nucleotide synthesis and adenosine signaling pathways, which are critical in various physiological and pathological processes, including cancer and inflammation .

Inhibition Studies

Recent studies have demonstrated that FPMINT exhibits significant selectivity towards ENT2 over ENT1. The compound was tested in nucleoside transporter-deficient cells transfected with cloned human ENTs. The results indicated that FPMINT is 5 to 10 times more selective for ENT2 than ENT1, making it a valuable tool for studying the role of ENT2 in cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of FPMINT reveal insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance:

  • Fluorination at the phenyl ring enhances binding affinity to the target transporter.
  • The presence of specific functional groups on the thiazolidinone moiety contributes to increased potency against ENTs.

Case Study 1: Anticancer Activity

In vitro studies have shown that FPMINT analogues exhibit cytotoxic effects against various cancer cell lines. For example, one analogue demonstrated an IC50 value of 0.013 µM against MAO-B, indicating potent inhibitory activity which could be leveraged in cancer therapeutics .

Case Study 2: Anti-Virulence Properties

Another study highlighted the anti-virulence properties of related compounds targeting Mycobacterium tuberculosis by inhibiting protein tyrosine phosphatase B (PtpB). This suggests that FPMINT and its analogues may have broader applications beyond nucleoside transport inhibition .

Data Summary

Activity Target IC50 Value Selectivity
Nucleoside Transport InhibitionENT25–10 fold more selective than ENT1High
MAO-B InhibitionMAO-B0.013 µMPotent
Anti-VirulencePtpB (Mycobacterium)Not specifiedRelevant in TB treatment

Q & A

Q. Methodological Insight :

  • Use X-ray crystallography or NOESY NMR to confirm stereochemistry.
  • Perform molecular docking to predict interactions with receptors like 5-HT1A or kinases .

What synthetic strategies are reported for analogous compounds, and what challenges arise in achieving high purity?

Basic Research Question
Synthesis often involves multi-step protocols:

Piperazine coupling : Reacting 2-fluorophenylpiperazine with a halogenated pyridopyrimidinone intermediate under Buchwald-Hartwig conditions .

Thioxothiazolidinone formation : Condensation of a thiazolidinone precursor with an aldehyde group on the pyrido[1,2-a]pyrimidin-4-one core under acidic catalysis (e.g., p-toluenesulfonic acid) .

Q. Challenges :

  • Stereochemical control : The Z-configuration requires careful reaction monitoring (e.g., HPLC) to avoid isomerization .
  • Purification : Use preparative HPLC or column chromatography to separate byproducts from the polar thioxothiazolidinone group .

Q. Methodological Insight :

  • Optimize reaction temperature (60–80°C) and solvent (DMF or acetonitrile) to suppress side reactions.
  • Validate purity via LC-MS and ¹H/¹³C NMR .

How should researchers design initial biological screening assays for this compound?

Basic Research Question
Prioritize assays based on structural motifs:

  • Kinase inhibition : Test against recombinant kinases (e.g., CDK2, EGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) due to thioxothiazolidinone’s redox-modulating properties .
  • CNS activity : Screen for binding affinity to serotonin/dopamine receptors via radioligand displacement assays .

Q. Methodological Insight :

  • Use positive controls (e.g., imatinib for kinases, fluoxetine for 5-HT receptors).
  • Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

How can researchers optimize reaction yields while maintaining stereochemical fidelity?

Advanced Research Question
Strategies :

  • Catalyst selection : Replace traditional bases with organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve Z-configuration retention .

Q. Methodological Insight :

  • Monitor reactions in real-time using inline FTIR to detect intermediates.

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Common Causes :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound stability : Degradation under assay conditions (e.g., light exposure, pH changes) .

Q. Methodological Insight :

  • Validate compound stability via LC-MS before/during assays.
  • Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

What computational approaches predict the compound’s mechanism of action?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model interactions with kinase ATP-binding pockets (e.g., 20 ns simulations in GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 2-fluoro vs. 4-fluoro) with IC₅₀ values .

Q. Methodological Insight :

  • Use SwissADME to predict pharmacokinetic properties (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .

What are the best practices for handling and storing this compound to ensure stability?

Advanced Research Question

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the thioxo group .
  • Handling : Prepare fresh DMSO stock solutions (≤10 mM) to avoid precipitation .

Q. Methodological Insight :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine shelf life.

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